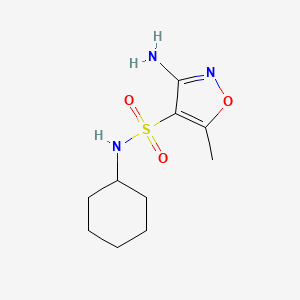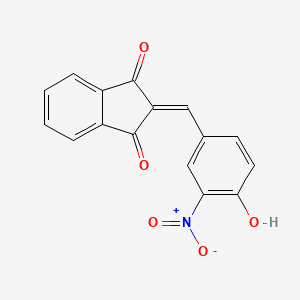![molecular formula C16H25N3O3 B5534186 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride, also known as JNJ-7925476, is a novel compound that has gained considerable attention in the field of scientific research. This chemical compound has been synthesized and studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and anxiety. By blocking the NOP receptor, 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride may reduce pain and anxiety-related behaviors.
Biochemical and Physiological Effects
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been found to reduce pain and anxiety-related behaviors in animal models. 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has also been shown to have anti-inflammatory and anticonvulsant effects. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is its potential as a novel therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential. However, one of the limitations of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride. First, further research is needed to determine the clinical potential of the compound in the treatment of various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. Second, the mechanism of action of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride needs to be further elucidated to better understand its pharmacological effects. Third, the synthesis method of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride needs to be optimized to improve its availability for research purposes. Fourth, the potential adverse effects of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride need to be further studied to ensure its safety for clinical use. Finally, the potential applications of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride in other fields, such as agriculture and environmental science, need to be explored.
Méthodes De Synthèse
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is a complex chemical compound that requires a sophisticated synthesis method. The synthesis of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride involves several steps, including the reaction of 4-(3-pyridinyloxy)-1-piperidine with 6-bromohexanol, followed by the reaction of the resulting product with 1,4-oxazepane. The final product is then purified and converted into its dihydrochloride salt form. The synthesis of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is a challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
Propriétés
IUPAC Name |
6-[(4-pyridin-3-yloxypiperidin-1-yl)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-16(11-18-6-9-21-13-16)12-19-7-3-14(4-8-19)22-15-2-1-5-17-10-15/h1-2,5,10,14,18,20H,3-4,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDQUBQCDNQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)CC3(CNCCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Pyridin-3-yloxy)piperidin-1-YL]methyl}-1,4-oxazepan-6-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

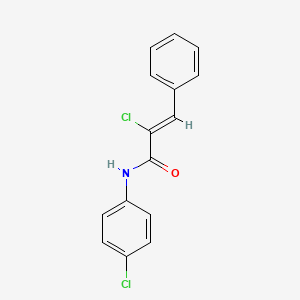
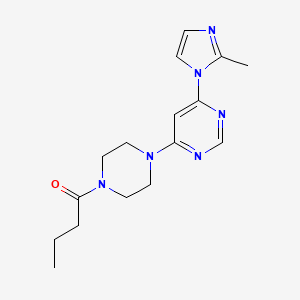

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)

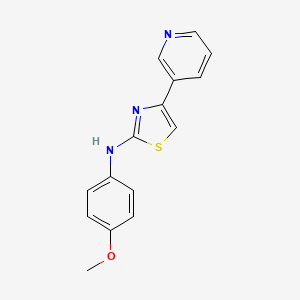
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)
